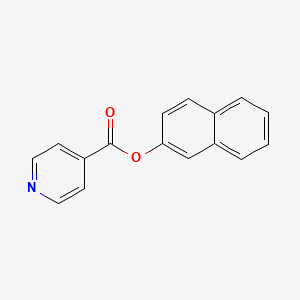

Naphthalen-2-yl pyridine-4-carboxylate

Description

Properties

IUPAC Name |

naphthalen-2-yl pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(13-7-9-17-10-8-13)19-15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYPXDXUGVBSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl pyridine-4-carboxylate typically involves the reaction of naphthalene-2-carboxylic acid with pyridine-4-carboxylic acid under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with pyridine to yield the desired ester . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of naphthalen-2-yl pyridine-4-carboxylate may involve large-scale esterification processes. These processes often utilize catalysts to enhance the reaction rate and yield. The use of continuous flow reactors can also improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl pyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yl pyridine-4-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthalen-2-yl pyridine-4-carboxylic acid, naphthalen-2-yl pyridine-4-methanol, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Naphthalen-2-yl pyridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalen-2-yl pyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound . For example, as a ligand, it can coordinate with metal ions, affecting the catalytic activity of metal-based enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ester vs. Amide Linkages

- Naphthalen-2-yl pyridine-4-carboxylate features an ester linkage (–COO–), which may enhance metabolic stability compared to amides.

Heterocyclic Modifications

- Pyrazolopyridine Derivatives (): Compounds like 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine introduce a pyrazole ring fused to pyridine, enhancing π-π stacking and kinase binding affinity .

- Furopyridine Derivatives : describes naphtho[2,1-b]furan-2-yl pyrazole hybrids, where a furan ring increases rigidity and alters electronic properties compared to pure pyridine systems .

Substituent Effects

- Thiophene Incorporation: Derivatives such as 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile () exhibit improved CDK2 inhibition (IC50 = 0.24 µM) due to thiophene’s electron-rich nature and hydrophobic interactions .

- Arylcyclohexene Systems : Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates () introduce a cyclohexene ring, increasing steric bulk and modulating solubility .

Table 1: Key Bioactive Analogs and Their CDK2 Inhibitory Activity

Key Observations:

- Electron-Withdrawing Groups : Chloro substituents (e.g., Compound 4 in ) significantly enhance CDK2 inhibition (IC50 = 0.24 µM) by stabilizing ligand-enzyme interactions .

- Hybrid Systems : Furopyridine and pyrazolopyridine derivatives balance potency and cytotoxicity, with IC50 values <1 µM against CDK2 and moderate cancer cell line inhibition .

- Solubility Challenges : Bulky cyclohexene systems () may reduce bioavailability despite favorable aromatic interactions .

Key Insights:

- Catalytic Efficiency : Fe₂O₃@SiO₂/In₂O₃ catalysts improve reaction rates and yields in pyrazolopyridine synthesis .

- Crystallography : SHELX-based refinement () and WinGX/ORTEP () are critical for resolving complex crystal structures, such as twin-law challenges in naphthalene-carboxamide derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Naphthalen-2-yl pyridine-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification or coupling reactions. For example, pyridine-4-carboxylic acid derivatives can react with naphthalen-2-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via Steglich esterification (DCC/DMAP). Reaction temperature (60–100°C), solvent polarity (e.g., DMF, THF), and catalyst choice (e.g., Fe₂O₃@SiO₂/In₂O₃ for greener synthesis) critically affect yield and purity. Characterization via HPLC and NMR is recommended to optimize conditions .

Q. How can the structural integrity of Naphthalen-2-yl pyridine-4-carboxylate be confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing bond lengths and angles (e.g., C–C bond precision ≤ 0.007 Å). Complementary techniques include:

- ¹H/¹³C NMR : To verify proton environments and aromatic stacking.

- FT-IR : To confirm ester carbonyl stretching (~1700–1750 cm⁻¹).

- Mass Spectrometry (HRMS) : For molecular ion validation.

Cross-referencing with crystallographic databases (e.g., Cambridge Structural Database) ensures accuracy .

Q. What physicochemical properties are critical for handling this compound in lab settings?

- Methodological Answer : Key properties include:

- Solubility : Limited in polar solvents (e.g., water) but soluble in DCM or DMSO. Pre-screen solvents for reaction compatibility.

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (often >200°C).

- Hygroscopicity : Store under inert atmosphere if moisture-sensitive.

- pKa : Estimated via computational tools (e.g., ACD/Labs) to predict reactivity in acidic/basic conditions .

Advanced Research Questions

Q. How do catalytic systems (e.g., Fe₂O₃@SiO₂/In₂O₃) enhance the synthesis of naphthalene-pyridine hybrids, and what mechanistic insights support this?

- Methodological Answer : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ improve reaction efficiency by:

- Surface Area : High porosity increases active sites for ester bond formation.

- Acid-Base Synergy : Lewis acid sites (In³⁺) activate carbonyl groups, while basic sites deprotonate naphthalen-2-ol.

- Reusability : Catalyst recovery via centrifugation retains >90% activity over 5 cycles. Mechanistic studies (e.g., in situ FT-IR or DFT calculations) can map transition states and intermediate stabilization .

Q. What strategies resolve contradictions in reported bioactivity data for naphthalene-pyridine derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays).

- Purity : Use HPLC (>95% purity) to exclude impurities.

- Cell Line Specificity : Test across multiple lines (e.g., HEK293 vs. HeLa).

- Molecular Modeling : Compare docking poses (e.g., AutoDock Vina) to identify binding site conflicts. Reproducibility requires detailed metadata (e.g., solvent traces, incubation time) .

Q. How can surface adsorption studies (e.g., on silica or indoor polymers) inform environmental fate modeling of this compound?

- Methodological Answer : Use microspectroscopic techniques (AFM, ToF-SIMS) to quantify adsorption on model surfaces (e.g., SiO₂). Key parameters:

- Partition Coefficients (Kd) : Measure via batch experiments at varying pH.

- Oxidative Degradation : Expose to UV/O₃ and track by LC-MS.

- Computational Models : Apply molecular dynamics (GROMACS) to simulate interfacial behavior. Correlate with indoor air quality data to predict persistence .

Q. What crystallographic challenges arise when analyzing halogen-substituted analogs of Naphthalen-2-yl pyridine-4-carboxylate?

- Methodological Answer : Halogenation (e.g., Cl, F) introduces:

- Disorder : Resolve via twin refinement (SHELXL) or low-temperature data collection (100 K).

- Anisotropy : Use HAR (high-angle refinement) for heavy atoms.

- Intermolecular Interactions : Halogen bonds (C–X⋯π) may distort packing; compare with non-halogenated analogs (e.g., 2-Amino-4-phenyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.